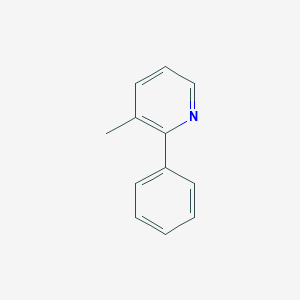

3-Methyl-2-phenylpyridine

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-methyl-2-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N/c1-10-6-5-9-13-12(10)11-7-3-2-4-8-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJATUPPYBZHEIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50145475 | |

| Record name | 3-Methyl-2-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50145475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10273-90-2 | |

| Record name | 3-Methyl-2-phenylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10273-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-2-phenylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010273902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10273-90-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26784 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methyl-2-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50145475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-2-phenylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.550 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYL-2-PHENYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OIY9I0GL3Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 3 Methyl 2 Phenylpyridine and Its Analogues

Regioselective Synthesis Strategies

Regioselectivity is a critical aspect in the synthesis of substituted pyridines. The ability to control the precise placement of functional groups on the pyridine (B92270) ring is essential for creating target molecules with desired properties. The following sections detail specific strategies that have been successfully employed to synthesize 3-methyl-2-phenylpyridine and its analogues with a high degree of regiochemical control.

Continuous flow chemistry offers significant advantages over traditional batch processing, including improved safety, shorter reaction times, and reduced waste. nih.govresearchgate.netdoaj.org A notable application of this technology is the selective α-methylation of pyridine derivatives. nih.govresearchgate.net In this method, a solution of 3-phenylpyridine (B14346) in a primary alcohol, such as 1-propanol, is passed through a heated column packed with a heterogeneous catalyst. nih.gov

Raney® nickel has been identified as an effective catalyst for this transformation. nih.govresearchgate.net The system utilizes the primary alcohol as both the solvent and the methyl source. nih.gov By heating the catalyst column to temperatures exceeding 180°C and controlling the flow rate, high selectivity for methylation at the α-position (the carbon adjacent to the nitrogen) of the pyridine ring can be achieved. nih.gov This process efficiently converts 3-phenylpyridine into 2-methyl-3-phenylpyridine (B1595612) with excellent yields, often near quantitative conversion, minimizing the need for extensive purification. nih.govresearchgate.net

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis for forming carbon-carbon bonds. nobelprize.org Reactions such as the Suzuki-Miyaura coupling provide a powerful and versatile route to biaryl compounds, including 2-phenylpyridine (B120327) derivatives. rsc.orgresearchgate.net

The general mechanism involves a catalytic cycle that begins with the oxidative addition of an organohalide to a Pd(0) complex. nobelprize.org This is followed by transmetalation with an organoboron compound (in the case of Suzuki coupling) and concludes with reductive elimination to yield the final product and regenerate the Pd(0) catalyst. nobelprize.org

For the synthesis of this compound, this approach could involve the coupling of a 2-halopyridine derivative with a phenyl-containing organometallic reagent. For instance, 2-chloro-3-methylpyridine (B94477) can be reacted with phenylboronic acid in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), and a base. rsc.orgacs.org The choice of ligands, solvent, and base is crucial for optimizing reaction efficiency and yield. rsc.org This methodology is highly valued for its compatibility with a wide range of functional groups. researchgate.net

Grignard reactions are a classic and reliable method for forming carbon-carbon bonds. mnstate.edu These reactions involve the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon, such as a carbonyl group or an activated pyridine ring. mnstate.edulibretexts.org The synthesis of these reagents requires strictly anhydrous conditions, as they react readily with protic solvents like water. libretexts.orgcerritos.edu

A potential route to this compound using this method would involve the reaction of a methyl-substituted pyridine derivative with a phenyl Grignard reagent, such as phenylmagnesium bromide. The Grignard reagent, acting as a strong nucleophile, attacks the pyridine ring. mnstate.edu The reaction is often performed in an ether solvent like diethyl ether or tetrahydrofuran, which helps to stabilize the organomagnesium compound. cerritos.edu Subsequent workup, typically involving an acid, is required to protonate the intermediate and yield the final product. mnstate.edu

The reaction between phenyllithium (B1222949) and pyridine derivatives is a well-established method for the synthesis of 2-phenylpyridines. wikipedia.orgorgsyn.org Phenyllithium is a powerful nucleophile that readily adds to the electron-deficient pyridine ring. When 3-picoline (3-methylpyridine) is used as the substrate, the reaction proceeds via an addition-elimination pathway to yield phenylated products. wikipedia.orgresearchgate.netcdnsciencepub.com The phenyllithium adds to the pyridine ring, forming a dihydropyridine (B1217469) intermediate, from which lithium hydride is subsequently eliminated to restore aromaticity, resulting in the formation of this compound. wikipedia.org

A key feature of the nucleophilic addition of phenyllithium to 3-substituted pyridines is the influence of the substituent on the regiochemical outcome. The reaction with 3-picoline primarily yields this compound, along with a small quantity of the 5-methyl-2-phenylpyridine (B1294863) isomer. researchgate.netcdnsciencepub.com The ratio of these isomers is approximately 19:1, indicating a strong preference for attack at the 2-position, which is ortho to both the nitrogen and the methyl group. researchgate.netcdnsciencepub.com

The steric bulk of the alkyl group at the 3-position has a profound effect on this ratio. cdnsciencepub.comcdnsciencepub.com While methyl, ethyl, and isopropyl groups direct the incoming phenyl group predominantly to the 2-position, a bulky substituent like a t-butyl group reverses this preference. cdnsciencepub.com In the case of 3-t-butylpyridine, the major product becomes 5-t-butyl-2-phenylpyridine due to the significant steric hindrance preventing the nucleophile from approaching the 2-position. cdnsciencepub.comcdnsciencepub.com This demonstrates that while nucleophilic addition to 3-substituted pyridines preferentially occurs at the 2-position, this electronic preference can be overridden by steric effects from a sufficiently large substituent. researchgate.netcdnsciencepub.com

Table 1: Isomer Ratios in the Reaction of Phenyllithium with 3-Alkylpyridines

| 3-Alkylpyridine | Major Product | Isomer Ratio (2-phenyl vs. 5-phenyl) |

|---|---|---|

| 3-Picoline (Methyl) | This compound | 19:1 researchgate.netcdnsciencepub.com |

| 3-Ethylpyridine | 3-Ethyl-2-phenylpyridine | Predominantly 2-phenyl isomer cdnsciencepub.com |

| 3-Isopropylpyridine | 3-Isopropyl-2-phenylpyridine | Predominantly 2-phenyl isomer cdnsciencepub.com |

| 3-t-Butylpyridine | 5-t-Butyl-2-phenylpyridine | Major product is 5-phenyl isomer cdnsciencepub.com |

To accurately determine the ratios of isomers produced in these reactions, a reliable analytical technique is required. Vapor phase chromatography (VPC), also known as gas chromatography (GC), has been successfully used for the quantitative analysis of the crude mixture of isomers resulting from the reaction of phenyllithium with 3-alkylpyridines. researchgate.netcdnsciencepub.comcdnsciencepub.com This method allows for the effective separation of closely related isomers like this compound and 5-methyl-2-phenylpyridine, enabling precise quantification of the product distribution. cdnsciencepub.com The structure of the separated isomers is typically confirmed using spectroscopic methods such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netcdnsciencepub.com

Condensation Reactions (e.g., Allyl Alcohol and 1-Phenyl-1-propanone with Ammonia)

The formation of the pyridine ring through condensation reactions represents a foundational approach to synthesizing substituted pyridines like this compound. One illustrative, albeit complex, pathway involves the reaction of an α,β-unsaturated alcohol, a ketone, and ammonia (B1221849), functioning as a variation of the Chichibabin pyridine synthesis.

In this specific example, allyl alcohol (CH₂=CHCH₂OH), 1-phenyl-1-propanone, and ammonia would theoretically react under heat and pressure, often in the presence of a catalyst. The mechanism involves the in-situ formation of aldehydes and ketones that serve as the primary building blocks. The allyl alcohol can be oxidized to acrolein, while the 1-phenyl-1-propanone provides the other key carbonyl component. These carbonyl compounds then undergo a series of aldol-type condensations and Michael additions with ammonia, which acts as the nitrogen source for the heterocycle. The final steps involve cyclization and aromatization through dehydration and oxidation to yield the stable this compound ring. The complexity of this multi-component reaction requires careful control of conditions to manage the formation of numerous potential byproducts.

Suzuki Coupling for Ligand Synthesis (e.g., 2-bromo-3-methylpyridine (B184072) with phenylboronic acid)

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds such as this compound. nih.gov This palladium-catalyzed reaction offers high tolerance for various functional groups and often proceeds with high yields and selectivity. nih.govresearchgate.net

The synthesis of this compound via this method involves the coupling of 2-bromo-3-methylpyridine with phenylboronic acid. The reaction is typically carried out in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Palladium(II) acetate (Pd(OAc)₂), and a base. nih.gov The base, commonly potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or potassium phosphate (B84403) (K₃PO₄), is crucial for the activation of the boronic acid. nih.gov

The reaction is generally performed in a solvent mixture, often involving an organic solvent and water, such as 1,4-dioxane/water or toluene/water. nih.govresearchgate.net The presence of water can be beneficial for the solubility of the base and can facilitate the transmetalation step. The catalytic cycle involves the oxidative addition of the palladium catalyst to the 2-bromo-3-methylpyridine, followed by transmetalation with the activated phenylboronic acid and subsequent reductive elimination to yield the final product, this compound, and regenerate the palladium catalyst.

Table 1: Typical Conditions for Suzuki Coupling to Synthesize this compound

| Component | Example | Role |

|---|---|---|

| Aryl Halide | 2-bromo-3-methylpyridine | Pyridine backbone source |

| Boronic Acid | Phenylboronic acid | Phenyl group source |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates C-C bond formation |

| Base | K₂CO₃, K₃PO₄, Na₂CO₃ | Activates boronic acid |

| Solvent | 1,4-Dioxane/Water, Toluene | Reaction medium |

Green Chemistry and Sustainable Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of pyridine derivatives to minimize environmental impact and enhance safety. utoronto.ca

Solvent Selection and Optimization for Environmentally Benign Protocols

Solvent choice is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. utoronto.carsc.org In syntheses like the Suzuki coupling, traditional solvents such as toluene, 1,4-dioxane, and N,N-dimethylformamide (DMF) are effective but are now considered problematic due to their toxicity, environmental persistence, or derivation from petrochemical sources. rsc.orgwhiterose.ac.uk

Green chemistry promotes the replacement of these hazardous solvents with more environmentally benign alternatives. whiterose.ac.uk For the synthesis of this compound, research focuses on using safer solvents. Water is a highly desirable green solvent for certain reactions like Suzuki coupling, as it is non-toxic, non-flammable, and inexpensive. researchgate.net Alcohols, such as ethanol (B145695) and isopropanol, are also preferred alternatives. Bio-based solvents, like 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from renewable feedstocks, offer a greener substitute for traditional ethers like THF and 1,4-dioxane. whiterose.ac.uk The optimization process involves evaluating solvent effects on reaction yield, purity, and rate while balancing these performance metrics with the environmental, health, and safety profile of the solvent. utoronto.ca

Table 2: Comparison of Traditional vs. Green Solvents in Chemical Synthesis

| Solvent Class | Examples | Issues | Green Alternatives | Benefits |

|---|---|---|---|---|

| Aromatic | Benzene (B151609), Toluene | Carcinogenic, toxic | Anisole, p-Cymene | Lower toxicity |

| Chlorinated | Dichloromethane (DCM), Chloroform | Carcinogenic, ozone-depleting | 2-Methyl-THF | Bio-based, less toxic |

| Ethers | Diethyl ether, 1,4-Dioxane | Peroxide-forming, carcinogenic | 2-Methyl-THF, CPME | Safer, better EHS profile |

| Dipolar Aprotic | DMF, NMP, DMAc | Reprotoxic, high boiling point | DMSO, Cyrene | Lower toxicity, bio-based |

Catalyst Recycling and Reusability in this compound Synthesis

The palladium catalysts used in Suzuki coupling reactions are expensive and can leave trace amounts of heavy metal in the final product. A key goal in green synthesis is the development of methods for catalyst recycling and reuse. Homogeneous catalysts, while highly active, are difficult to separate from the reaction mixture.

The primary strategy to overcome this is the use of heterogeneous catalysts, where the palladium is immobilized on a solid support. nsf.gov Supports can include materials like silica, carbon, polymers, or magnetic nanoparticles. researchgate.net For instance, a silica-supported palladium catalyst could be used for the synthesis of this compound. After the reaction, the catalyst can be easily recovered by simple filtration, washed, and reused in subsequent batches. nsf.gov This approach not only reduces the cost associated with the catalyst but also minimizes palladium contamination in the product and waste streams. Research in this area focuses on developing robust supported catalysts that maintain high activity over multiple cycles without significant palladium leaching. nsf.gov

Methodological Optimization in this compound Synthesis

Temperature Control and Reaction Time Impact on Yield and Byproducts

Optimizing reaction parameters such as temperature and time is fundamental to maximizing product yield and minimizing the formation of impurities. In the Suzuki coupling synthesis of this compound, these parameters are interdependent and crucial for success.

Reaction Time: The duration of the reaction must be sufficient to allow for complete conversion of the starting materials. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) is essential to determine the optimal endpoint. orgsyn.org Insufficient reaction time will result in a low yield due to incomplete conversion. Conversely, extending the reaction time unnecessarily can increase the likelihood of byproduct formation and product degradation, particularly at higher temperatures. The ideal reaction time is the point at which the concentration of the desired product is maximized.

Finding the optimal balance between temperature and time is key to achieving a high yield of pure this compound. This often involves systematic experimentation to map the reaction landscape and identify the conditions that favor the desired product formation over competing side reactions.

Table 3: List of Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₂H₁₁N |

| Allyl alcohol | C₃H₆O |

| 1-Phenyl-1-propanone | C₉H₁₀O |

| Ammonia | NH₃ |

| 2-bromo-3-methylpyridine | C₆H₆BrN |

| Phenylboronic acid | C₆H₇BO₂ |

| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd |

| Palladium(II) acetate | C₄H₆O₄Pd |

| Potassium carbonate | K₂CO₃ |

| Sodium carbonate | Na₂CO₃ |

| Potassium phosphate | K₃PO₄ |

| 1,4-Dioxane | C₄H₈O₂ |

| Toluene | C₇H₈ |

| N,N-dimethylformamide (DMF) | C₃H₇NO |

| 2-Methyltetrahydrofuran (2-MeTHF) | C₅H₁₀O |

| Benzene | C₆H₆ |

Stereochemical Control in Alkylation Reactions

Achieving stereochemical control during the alkylation of planar, aromatic systems like pyridine is a significant challenge in synthetic organic chemistry. For analogues of this compound, the goal is to create one or more chiral centers with a defined three-dimensional arrangement, particularly at the C-3 position. This requires advanced methodologies that can overcome the inherent aromaticity and facial symmetry of the pyridine ring. The primary strategies involve the temporary dearomatization of the ring to create a more reactive, non-planar intermediate, which can then be functionalized enantioselectively, or the use of chiral auxiliaries and catalysts that can differentiate between the two faces of an activated pyridine derivative.

A dominant and highly successful strategy for introducing chirality at the C-3 position of pyridine analogues involves a tandem dearomatization/alkylation sequence. nih.govacs.org This approach circumvents the difficulty of directly functionalizing the stable aromatic ring by first converting it into a nucleophilic dihydropyridine or tetrahydropyridine (B1245486) intermediate. This intermediate, now lacking aromaticity, can readily participate in transition-metal-catalyzed asymmetric reactions.

One such method involves an iridium(I)-catalyzed dearomative 1,2-hydrosilylation of the pyridine substrate. nih.gov This step generates an N-silyl enamine, which serves as a competent nucleophile in a subsequent palladium-catalyzed asymmetric allylic alkylation (AAA). nih.govacs.org This one-pot, multi-step process effectively installs an alkyl group at the C-3 position, creating a chiral center with high enantioselectivity. nih.gov Research has demonstrated that this sequence can yield N-protected tetrahydropyridines with outstanding enantiomeric excess (ee), often up to 97% ee. nih.govacs.org

A similar strategy employs borane-catalyzed hydroboration to generate the nucleophilic dihydropyridine intermediate. This species can then undergo an enantioselective iridium-catalyzed allylation. acs.org Subsequent oxidative aromatization re-forms the pyridine ring, now bearing a chiral allyl group at the C-3 position. This protocol is notable for its excellent enantioselectivity, achieving over 99% ee in some cases, and its applicability to the late-stage functionalization of complex molecules containing a pyridine ring. acs.org

Table 1: Enantioselective C-3 Allylation of Pyridines via Dearomatization/Alkylation This table presents representative data on tandem catalytic methods for the stereocontrolled synthesis of C-3 alkylated pyridine derivatives.

| Strategy | Pyridine Substrate | Catalytic System | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| Hydrosilylation / Pd-AAA | Pyridine | [Ir(coe)2Cl]2 then Pd2(dba)3 / (R)-BINAP | Moderate | Up to 97% | nih.govacs.org |

| Hydroboration / Ir-Allylation | Pyridine | HBpin / Ir-catalyst with chiral ligand | Good | >99% | acs.org |

| Hydroboration / Ir-Allylation | 3-Bromopyridine | HBpin / Ir-catalyst with chiral ligand | 68% | 99% | acs.org |

Another effective approach involves activating the pyridine ring towards nucleophilic attack and controlling the facial selectivity of the addition. The formation of pyridine-N-oxides, for instance, allows for the regio- and stereoselective addition of alkyl Grignard reagents. nih.govlu.se For 3-substituted pyridine-N-oxides, this addition typically occurs at the C-2 position, yielding trans-2,3-disubstituted N-hydroxy-1,2,5,6-tetrahydropyridines with high diastereoselectivity. nih.gov This method establishes the relative stereochemistry between the C-2 and C-3 positions.

Furthermore, highly enantioenriched 3-substituted piperidines and their precursors can be synthesized via a rhodium-catalyzed asymmetric reductive Heck reaction. nih.govacs.org In this multi-step process, pyridine is first converted to a dihydropyridine derivative. This intermediate then undergoes a Rh-catalyzed carbometalation with an aryl or vinyl boronic acid, creating a C-3 substituted tetrahydropyridine. nih.govacs.org The use of a chiral phosphine (B1218219) ligand on the rhodium catalyst ensures that this addition proceeds with high enantioselectivity, providing a versatile route to valuable chiral building blocks. nih.gov

Table 2: Stereoselective Alkylation of Activated Pyridine Analogues This table summarizes results for methods involving the functionalization of pre-activated pyridine rings, highlighting the control of relative (diastereomeric ratio) or absolute (enantiomeric excess) stereochemistry.

| Strategy | Substrate | Reagent | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Diastereoselective Addition | 3-Substituted Pyridine-N-oxide | Alkyl Grignard Reagent | High trans-diastereoselectivity | nih.govlu.se |

| Rh-Catalyzed Asymmetric Carbometalation | Phenyl pyridine-1(2H)-carboxylate | Aryl Boronic Acid | Up to 96% ee | nih.gov |

| Rh-Catalyzed Asymmetric Carbometalation | 2-Methyl dihydropyridine derivative | Aryl Boronic Acid | 91% ee | nih.gov |

These methodologies underscore the progress in achieving high levels of stereochemical control in the synthesis of complex substituted pyridines. By employing catalytic asymmetric transformations, often in tandem with dearomatization strategies, it is possible to construct chiral 2,3-disubstituted pyridine analogues with precision.

Mechanistic Investigations of Reactions Involving 3 Methyl 2 Phenylpyridine

Palladium-Catalyzed C-H Functionalization Studies

Palladium catalysis is a cornerstone of modern synthetic chemistry, and 3-methyl-2-phenylpyridine is an exemplary substrate for investigating the mechanisms of palladium-catalyzed C-H functionalization. The pyridine (B92270) nitrogen atom acts as a directing group, guiding the palladium catalyst to selectively activate the ortho-C-H bonds of the phenyl ring.

Ligand-Directed C-H Arylation with Diaryliodonium Salts

Kinetic studies are crucial for determining the rate-determining step of a catalytic cycle. For the Pd(OAc)₂-catalyzed ortho-phenylation of this compound (1) with [Mes–I–Ph]BF₄ (4), the reaction orders for each component were determined. The reaction was found to be first order with respect to the concentration of the palladium catalyst and the diaryliodonium salt. However, the reaction is zero order in the this compound substrate. These findings suggest that the C-H activation step is not the turnover-limiting step of the reaction. Instead, the rate is determined by a step involving both the palladium catalyst and the iodonium (B1229267) salt, which occurs after the initial C-H activation.

| Reaction Component | Kinetic Order |

|---|---|

| This compound | 0 |

| [Mes–I–Ph]BF₄ (Diaryliodonium Salt) | 1 |

| Palladium Catalyst | 1 |

Based on kinetic analysis, a mechanism has been proposed where the turnover-limiting step is the oxidation of a dimeric Pd(II) palladacycle, [Pd(NC)(OAc)]₂ (where NC = this compound), by the diaryliodonium salt. This oxidation event is believed to generate a bimetallic, high-oxidation-state palladium species. This intermediate can be described as either a mixed-valent Pd(IV)/Pd(II) species or a Pd(III)-Pd(III) dimer. This proposal marks a departure from previously suggested mechanisms that involved monomeric Pd(IV) intermediates. The involvement of a bimetallic pathway is supported by the kinetic data showing a first-order dependence on the palladium concentration.

To probe the electronic effects of the diaryliodonium salt on the reaction rate, a Hammett study was conducted. The rates of the Pd(OAc)₂-catalyzed reaction between this compound and various para-substituted diaryliodonium reagents, [Mes–I–p-XC₆H₄]BF₄, were measured. A plot of the logarithm of the initial rates against the Hammett substituent constant (σ) yielded a positive ρ value of +1.7 ± 0.2. This positive value indicates that the reaction is accelerated by electron-withdrawing groups on the arylating reagent. This is consistent with a mechanism where the diaryliodonium salt acts as an electrophile in the rate-determining oxidation of the palladium center.

| Substituent (X) on Arylating Reagent | Hammett Constant (σp) | Relative Initial Rate |

|---|---|---|

| OMe | -0.27 | 0.3 |

| Me | -0.17 | 0.5 |

| H | 0.00 | 1.0 |

| Cl | 0.23 | 2.3 |

| CF₃ | 0.54 | 8.1 |

Kinetic isotope effect (KIE) studies provide further insight into the C-H cleavage step. The intramolecular KIE was measured by reacting a deuterated analog of this compound. This experiment yielded a value that is similar to those seen in other Pd-catalyzed ligand-directed C-H functionalization reactions, which typically range from 2.2 to 6.7. In contrast, the intermolecular KIE, determined by comparing the initial reaction rates of this compound and its deuterated counterpart (3-methyl-2-(d₅)-phenylpyridine), was found to be 1. The absence of a significant intermolecular KIE (kH/kD = 1) strongly implies that the C-H bond cleavage is not the rate-determining step of the reaction and occurs before the turnover-limiting oxidation step.

Palladium-Catalyzed C-H Oxygenation

The mechanism of palladium-catalyzed C-H oxygenation, such as acetoxylation, has also been investigated using this compound as a substrate. These reactions often employ oxidants like PhI(OAc)₂. Mechanistic studies on related 2-phenylpyridine (B120327) substrates suggest a catalytic cycle involving: (i) ligand-directed C-H activation to form a cyclopalladated intermediate, (ii) two-electron oxidation of this palladacycle to generate a Pd(IV) species, and (iii) C-O bond-forming reductive elimination to release the product.

For the reaction with 2-phenyl-3-methylpyridine, investigations have shown that the catalyst's resting state is a monomeric Pd(II) species. In contrast to the arylation reaction, studies with similar substrates like 2-benzylpyridine (B1664053) have shown that cyclopalladation is the rate-limiting step in C-H acetoxylation reactions, as evidenced by large primary intermolecular kinetic isotope effects. This highlights how the specific oxidant and reaction type can fundamentally alter the reaction mechanism and the rate-determining step. Evidence also points to the participation of bimetallic Pd(III) intermediates in C-H functionalization reactions using the oxidant PhI(OAc)₂.

Di-ortho-Halogenation and Steric Hindrance Effects of the 3-Methyl Group

The 3-methyl group in this compound exerts significant steric hindrance, which plays a crucial role in directing the regioselectivity of various reactions, including halogenation. This steric effect can prevent di-ortho-substitution on the phenyl ring. For instance, in copper-catalyzed ortho-acyloxylation, this compound yields excellent levels of monosubstituted products. rsc.orgnih.gov This is attributed to the steric hindrance from the 3-methyl group, which obstructs the second ortho position after the first one has been functionalized. rsc.orgnih.gov

Similarly, in rhodium-catalyzed ortho-alkylation reactions with terminal alkenes, this compound exclusively yields mono-alkylated products. rsc.org The steric repulsion between the methyl group on the pyridine ring and the incoming alkyl group prevents the second ortho-C-H bond from reacting. rsc.org This contrasts with the reaction of the less sterically hindered 2-phenylpyridine, which produces a mixture of mono- and di-alkylated products. rsc.org The steric hindrance of a methyl group is a well-documented phenomenon that can reduce the stability of chemical complexes and influence reaction pathways. researchgate.netnih.gov

Rhodium-Catalyzed C-H Activation and Alkylation

Rhodium complexes are effective catalysts for the C-H activation and subsequent alkylation of 2-phenylpyridine derivatives. rsc.orgnih.govresearchgate.net This process typically involves the coordination of the pyridine nitrogen to the rhodium center, directing the activation of the ortho-C-H bond of the phenyl ring. researchgate.net

Regioselectivity in Ortho-Alkylation of 2-Phenylpyridines

The ortho-alkylation of 2-phenylpyridines catalyzed by rhodium complexes exhibits high regioselectivity. rsc.orgresearchgate.net The reaction of 2-phenylpyridine with various terminal alkenes in the presence of a rhodium(I) catalyst leads to the formation of the corresponding mono-ortho-alkylated products, along with some doubly alkylated products. rsc.org The directing effect of the pyridine nitrogen atom is key to this regioselectivity, guiding the catalyst to the ortho position of the phenyl ring. researchgate.net

Steric Hindrance from the 3-Methyl Group in Alkylation

The presence of a methyl group at the 3-position of the pyridine ring in this compound significantly influences the outcome of rhodium-catalyzed alkylation. Due to the steric hindrance imposed by this methyl group, the reaction with terminal alkenes exclusively yields mono-alkylated products. rsc.org The steric clash between the 3-methyl group and the alkyl group of the product prevents a second alkylation event at the other ortho position of the phenyl ring. rsc.org This demonstrates the critical role of steric factors in controlling the extent of alkylation in these systems.

Below is a table summarizing the results of rhodium-catalyzed alkylation of 2-phenylpyridine and this compound with various terminal alkenes.

| Substrate | Alkene | Product(s) |

| 2-Phenylpyridine | 1-Hexene | Mono- and di-alkylated |

| 2-Phenylpyridine | 1-Octene | Mono- and di-alkylated |

| This compound | 1-Hexene | Mono-alkylated only |

| This compound | 1-Octene | Mono-alkylated only |

Copper-Catalyzed C-H Acyloxylation

Copper-catalyzed C-H acyloxylation has emerged as an efficient method for the functionalization of 2-phenylpyridines. rsc.orgnih.gov This reaction allows for the direct formation of C-O bonds at the ortho-position of the phenyl ring.

Use of Oxygen as a Terminal Oxidant

A significant advancement in copper-catalyzed C-H acyloxylation is the use of molecular oxygen as the terminal oxidant. rsc.orgnih.govrsc.orgnih.govfao.org This approach is environmentally friendly and cost-effective compared to methods that require stoichiometric amounts of expensive silver oxidants. rsc.orgnih.gov In this process, different oxidation states of copper (Cu(I), Cu(II), and Cu(III)) can be interconverted with the assistance of O2. rsc.orgnih.gov The reaction of this compound with various carboxylic acids in the presence of a copper catalyst under an oxygen atmosphere provides the desired ortho-acyloxylated products in moderate to excellent yields. rsc.orgnih.gov The steric hindrance from the 3-methyl group again leads to the formation of monosubstituted products with excellent selectivity. rsc.orgnih.gov

A plausible mechanism for this reaction involves the initial oxidation of Cu(I) to Cu(II) by oxygen. The Cu(II) species then reacts with the carboxylic acid to form a cupric carboxylate. This is followed by a C-H bond cleavage step, which has been suggested to be the rate-limiting step in the reaction. rsc.orgnih.gov

The following table presents data on the copper-catalyzed ortho-acyloxylation of this compound with different carboxylic acids using oxygen as the terminal oxidant.

| Substrate | Carboxylic Acid | Catalyst | Oxidant | Product Yield |

| This compound | Benzoic acid | CuBr | O₂ | High |

| This compound | Cinnamic acid | CuBr | O₂ | Moderate |

| This compound | Aliphatic acids | CuBr | O₂ | Moderate to Good |

Impact of Carboxylic Acid Substrates on Reactivity

The nature of the carboxylic acid substrate significantly influences the reactivity in C-H functionalization reactions involving 2-phenylpyridine derivatives. In copper-catalyzed C-H acyloxylation reactions, the electronic properties of the carboxylic acid play a pivotal role. Studies on 2-phenylpyridine reveal that the reactivity is sensitive to the substituents on the acid. For instance, Hammett plots constructed from collision-induced dissociation (CID) experiments, combined with DFT calculations, have shown that using stronger carboxylic acids accelerates the C-H activation step. researchgate.net This is because carboxylates derived from stronger acids render the associated metal atom more electrophilic, which in turn promotes the formation of the C-H activated products. researchgate.net

Conversely, in palladium-catalyzed reactions, it has been observed that substrates bearing electron-withdrawing groups on the carboxylic acids tend to exhibit lower reactivity compared to those with electron-rich functional groups. nih.gov This highlights how the choice of catalyst and substrate electronics are interlinked and must be considered for reaction optimization.

| Catalyst System | Carboxylic Acid Type | Impact on Reactivity | Reference |

| Copper Carboxylates | Derived from stronger acids (more electron-withdrawing) | Accelerates C-H activation step | researchgate.net |

| Palladium Acetate (B1210297) | Electron-rich functional groups | Higher reactivity | nih.gov |

| Palladium Acetate | Electron-withdrawing groups | Lower reactivity | nih.gov |

Steric Hindrance and Monosubstituted Product Formation

Steric hindrance plays a crucial role in directing the regioselectivity of C-H activation reactions involving substituted 2-phenylpyridines, such as this compound. The presence of substituents on the pyridine or phenyl ring can dictate the position of functionalization. For example, in a palladium-catalyzed C-H alkylation of 2-phenylpyridine, the introduction of a meta-methyl group leads to the reaction occurring selectively at the less sterically hindered position, resulting in the formation of a single monoalkylated product. nih.gov

This principle is also observed in reactions with other 3-alkylpyridines. The reaction of phenyllithium (B1222949) with 3-picoline (3-methylpyridine) predominantly yields this compound over the 5-methyl-2-phenylpyridine (B1294863) isomer, with a reported isomer ratio of 19:1. researchgate.net This outcome is attributed to the directing and activating effect of the 3-methyl group toward the 2-position. However, if the alkyl group is significantly bulky, such as a t-butyl group, the substitution pattern shifts to favor the 5-alkyl-2-phenylpyridine product, underscoring the critical influence of steric bulk in determining the reaction's regioselectivity. researchgate.net

Investigating Oxidative Cleavage of Triaryl-Substituted Alkenes

The pyridyl motif, as present in this compound, can be a key component in substrates undergoing oxidative cleavage of C=C bonds in alkenes. Research has shown that (Z)-triaryl-substituted alkenes that include a pyridyl group can undergo a catalyst-free oxidative cleavage under visible light irradiation in ambient air. rsc.org This process is notable for its mild conditions, proceeding at room temperature and affording pharmaceutically relevant 2-acyl pyridines. rsc.org

Mechanistic studies, including electron paramagnetic resonance (EPR), indicate that the reaction proceeds through the generation of reactive oxygen species, specifically singlet oxygen (¹O₂) and the superoxide (B77818) anion (O₂˙⁻). rsc.org The triaryl-substituted alkene substrate itself, upon excitation by light, is believed to act as a triplet sensitizer, facilitating the formation of singlet oxygen, which then initiates the cleavage process. rsc.org This method presents a green alternative to traditional, often harsh, oxidative cleavage methods like ozonolysis or those using high-valent transition metal oxides. rsc.orgnih.govcardiff.ac.uk

Computational Chemistry in Mechanistic Elucidation

Computational chemistry serves as a powerful tool for unraveling the intricate mechanisms of reactions involving this compound and related compounds. By modeling the reaction pathways, intermediates, and transition states, computational methods provide insights that are often inaccessible through experimental means alone.

Density Functional Theory (DFT) Calculations for Transition States and Regioselectivity

Density Functional Theory (DFT) calculations are particularly valuable for understanding and predicting the outcomes of C-H activation reactions involving phenylpyridine substrates. researchgate.netnih.gov DFT studies have been instrumental in elucidating the energetics of key mechanistic steps, such as C-H bond activation, oxidative addition, and reductive elimination. nih.gov

For the C-H activation of 2-phenylpyridine catalyzed by metals like palladium, ruthenium, and copper, DFT calculations support a concerted metalation-deprotonation (CMD) mechanism. researchgate.net In this pathway, the cleavage of the C-H bond and the formation of the metal-carbon bond occur in a single transition state, often assisted by a carboxylate ligand. researchgate.net By calculating the energy barriers for different potential pathways and transition states, DFT can accurately rationalize the observed regioselectivity. researchgate.net For example, in the palladium-catalyzed methylation of 2-phenylpyridine, DFT was used to identify the rate-limiting step and determine that a pathway combining radical and non-radical steps was the most energetically favorable, which aligned well with experimental findings. nih.gov These computational models allow researchers to analyze the influence of steric and electronic factors on transition state energies, thereby explaining why a reaction proceeds with a specific regiochemical outcome. researchgate.netresearchgate.net

Advanced Spectroscopic and Structural Characterization of 3 Methyl 2 Phenylpyridine and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of 3-methyl-2-phenylpyridine, providing detailed information about the hydrogen and carbon skeletal framework.

The proton NMR (¹H NMR) spectrum of this compound provides a distinct fingerprint of its structure. In a chloroform-d (B32938) (CDCl₃) solvent, the spectrum displays signals corresponding to each unique proton environment in the molecule. rsc.org The aromatic protons on the pyridine (B92270) and phenyl rings resonate in the downfield region, typically between 7.0 and 8.6 ppm, due to the deshielding effects of the aromatic ring currents. rsc.org

The proton on the 6-position of the pyridine ring (H-6) appears as the most downfield signal, a doublet at approximately 8.56 ppm, due to its proximity to the electronegative nitrogen atom. rsc.org The protons of the phenyl group and the remaining protons on the pyridine ring produce a complex series of multiplets in the range of 7.20 to 7.60 ppm. rsc.org A key diagnostic signal is the singlet corresponding to the methyl group (CH₃) protons, which appears upfield at around 2.38 ppm. rsc.org

Table 1: ¹H NMR Chemical Shift Assignments for this compound in CDCl₃

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| Pyridine H-6 | 8.56 | d | 3.6 |

| Pyridine H-4 | 7.60 | d | 7.6 |

| Phenyl H | 7.58 – 7.52 | m | - |

| Phenyl H | 7.51 – 7.45 | m | - |

| Phenyl H | 7.44 – 7.38 | m | - |

| Pyridine H-5 | 7.20 | dd | 7.6, 4.8 |

| Methyl (CH₃) | 2.38 | s | - |

| Data sourced from supporting information for "Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines". rsc.org | |||

| (s = singlet, d = doublet, dd = doublet of doublets, m = multiplet) |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, ten distinct signals are observed, corresponding to the ten unique carbon environments. rsc.org The carbon atoms of the aromatic rings appear in the downfield region (122.0-158.6 ppm). The C-2 carbon of the pyridine ring, bonded to both the nitrogen atom and the phenyl group, is the most deshielded, resonating at approximately 158.6 ppm. rsc.org The carbon of the methyl group provides a characteristic upfield signal at around 20.0 ppm. rsc.org

Table 2: ¹³C NMR Chemical Shift Assignments for this compound in CDCl₃

| Carbon Assignment | Chemical Shift (δ) in ppm |

| Pyridine C-2 | 158.6 |

| Pyridine C-6 | 146.9 |

| Phenyl C (quaternary) | 140.5 |

| Pyridine C-4 | 138.4 |

| Pyridine C-3 | 130.7 |

| Phenyl CH | 128.9 |

| Phenyl CH | 128.1 |

| Phenyl CH | 127.8 |

| Pyridine C-5 | 122.0 |

| Methyl (CH₃) | 20.0 |

| Data sourced from supporting information for "Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines". rsc.org |

The specific chemical shifts and coupling patterns in the ¹H and ¹³C NMR spectra are highly sensitive to the substitution pattern on the pyridine and phenyl rings. This makes NMR an invaluable tool for distinguishing this compound from its structural isomers, such as 4-methyl-2-phenylpyridine (B184572) or 2-methyl-3-phenylpyridine (B1595612). Each isomer will present a unique set of signals and multiplicities that serve as a definitive structural fingerprint.

Furthermore, NMR spectroscopy is a powerful method for assessing the purity of a sample. The presence of any unexpected signals in the ¹H or ¹³C NMR spectrum indicates the existence of impurities. By integrating the signals, it is possible to quantify the level of these impurities relative to the main compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the substituted pyridine and phenyl rings. Aromatic C-H stretching vibrations typically appear in the region of 3000–3150 cm⁻¹. pw.edu.pl The stretching vibrations associated with the C=C and C=N bonds within the aromatic rings are observed in the 1400–1650 cm⁻¹ range. pw.edu.pl The presence of the methyl group is indicated by C-H stretching and bending vibrations. The specific pattern of bands in the "fingerprint region" (below 1500 cm⁻¹) is unique to the molecule and can be used for identification by comparison with reference spectra.

Table 3: General Characteristic IR Absorption Bands for Substituted Pyridine Derivatives

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3150 |

| Aliphatic C-H Stretch (Methyl) | 2850 - 3000 |

| Aromatic Ring C=C and C=N Stretch | 1400 - 1650 |

| C-H Bending (in-plane and out-of-plane) | 650 - 1300 |

| Frequency ranges are general and can vary based on substitution and molecular environment. pw.edu.plcdnsciencepub.comcdnsciencepub.com |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns. wikipedia.org For this compound (C₁₂H₁₁N), the molecular weight is 169.23 g/mol .

In high-resolution mass spectrometry (HRMS), the technique provides a highly accurate mass measurement, which can be used to confirm the molecular formula. The molecular ion peak ([M]⁺) or the protonated molecular ion ([M+H]⁺) would be observed at an m/z corresponding to its exact mass (monoisotopic mass: 169.0891). rsc.org

The fragmentation pattern in mass spectrometry is influenced by the stability of the resulting ions. libretexts.org Common fragmentation pathways for this compound may include:

α-cleavage: Loss of a hydrogen radical from the methyl group to form a stable benzyl-type cation.

Loss of the methyl group: Cleavage of the methyl group (loss of 15 Da) to yield a [M-15]⁺ ion.

Ring fragmentation: Cleavage of the pyridine or phenyl rings, leading to a complex pattern of smaller fragment ions.

Analysis of these fragments provides corroborating evidence for the proposed structure of the molecule. libretexts.org

ESI-MS and HRMS for Molecular Weight and Fragmentation Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) are indispensable tools for the characterization of metal complexes containing the this compound ligand. These techniques provide precise information regarding the molecular weight and composition of the complexes, as well as insights into their fragmentation pathways.

In the analysis of iridium(III) complexes, such as [Ir(3m-ppy)₂(dppm)Cl] (where 3m-ppy is this compound and dppm is bis(diphenylphosphino)methane), ESI-MS is used to confirm the formation of the desired product. The resulting mass spectrum typically shows a prominent peak corresponding to the molecular ion, allowing for the verification of the complex's identity.

HRMS offers an even higher degree of accuracy, enabling the determination of the elemental composition of a molecule with high confidence. For cyclometalated iridium(III) complexes, HRMS is crucial for confirming the exact mass of the synthesized compounds. For instance, in a study of related iridium macrocycles, HRMS was used to verify the calculated mass of complex ions, such as [C₄₄H₄₆IrN₄O₆]⁺, with observed m/z values closely matching the theoretical values. This level of precision is essential for distinguishing between compounds with similar nominal masses and for validating the successful synthesis of the target complex.

Fragmentation analysis, often conducted using tandem mass spectrometry (MS/MS) experiments within an ESI-MS setup, can elucidate the structure of the complex and the relative strengths of its coordination bonds. Collision-induced dissociation (CID) experiments on related 2-phenylpyridine (B120327) complexes have shown that fragmentation can involve the loss of neutral ligands or the cleavage of bonds within the ligand framework. For example, studies on ruthenium, copper, and palladium complexes with 2-phenylpyridine have detailed the loss of ligands like acetic acid upon collisional activation, providing energetic information about the C-H activation step.

GC-MS in Conjunction with Isotopic Labeling for Mechanistic Studies

Gas Chromatography-Mass Spectrometry (GC-MS) combined with isotopic labeling is a powerful technique for investigating the mechanisms of chemical reactions. While specific studies focusing solely on this compound using this method are not extensively documented in the provided context, the principles are widely applied to related compounds like 2-phenylpyridine, particularly in the study of C-H activation and functionalization reactions.

In a typical mechanistic study involving a palladium-catalyzed C-H activation of a 2-phenylpyridine derivative, isotopic labeling can be used to trace the pathways of atoms throughout the reaction. For example, by using a deuterated substrate, it is possible to determine whether the C-H bond cleavage is a rate-limiting step by observing a kinetic isotope effect (KIE). The products and intermediates can be separated by GC and subsequently analyzed by MS to determine the location and extent of deuterium (B1214612) incorporation.

Mechanistic investigations into direct arylations with ruthenium(II) carboxylate catalysts have utilized such approaches to reveal that the process often proceeds through a reversible C-H bond activation followed by a rate-limiting oxidative addition step. Although these studies may use ESI-MS for the analysis of non-volatile intermediates, GC-MS is invaluable for analyzing the volatile organic products of the reaction, providing crucial data to build a complete mechanistic picture.

X-ray Crystallography of this compound Complexes

Determination of Molecular Geometry and Coordination Polyhedra (e.g., Distorted Octahedral)

Single-crystal X-ray analysis of the iridium(III) complex [Ir(3m-ppy)₂(dppm)Cl] has confirmed its molecular structure. The analysis revealed that the iridium center adopts a distorted octahedral geometry. This geometry is common for iridium(III) complexes, particularly those with bulky ligands. In this arrangement, the central iridium atom is coordinated to two bidentate this compound ligands, one monodentate bis(diphenylphosphino)methane (B1329430) (dppm) ligand, and one chloride ligand. The two nitrogen atoms from the pyridine rings of the 3m-ppy ligands are typically found in a trans orientation to each other.

The distortion from a perfect octahedron arises from the steric constraints imposed by the ligands and the formation of the five-membered cyclometalated ring, which has a natural "bite angle" that deviates from the ideal 90°.

Analysis of Bond Lengths and Angles in Coordination Complexes

Detailed analysis of the crystal structure of [Ir(3m-ppy)₂(dppm)Cl] provides specific data on the bond lengths and angles within the coordination sphere of the iridium atom. These parameters are crucial for understanding the nature of the metal-ligand bonding.

For instance, the Ir-C bond formed through cyclometalation is typically shorter than the Ir-N bond, reflecting the strong covalent character of the metal-carbon bond. The bond angles around the iridium center deviate from the ideal 90° and 180° of a perfect octahedron, confirming the distorted geometry.

Below is a representative table of selected bond lengths and angles that would be expected for such a complex, based on typical values for similar structures.

| Selected Bond Lengths (Å) | Selected Bond Angles (°) | ||

|---|---|---|---|

| Bond | Length | Angle | Degree |

| Ir-C1 | ~2.02 | C1-Ir-N1 | ~80.5 |

| Ir-N1 | ~2.15 | C1-Ir-Cl | ~93.0 |

| Ir-P1 | ~2.35 | N1-Ir-P1 | ~95.0 |

| Ir-Cl | ~2.40 | N2-Ir-N1 | ~175.0 |

Note: The values in the table are illustrative and represent typical ranges for similar iridium(III) cyclometalated complexes.

Packing Diagrams and Intermolecular Interactions in Solid States

The packing diagram of a crystal structure reveals how individual molecules are arranged in the crystal lattice. This arrangement is governed by intermolecular forces such as van der Waals forces, π-π stacking, and hydrogen bonds. In the solid state, complexes of this compound will pack in a way that maximizes these stabilizing interactions.

For large, aromatic-rich molecules like [Ir(3m-ppy)₂(dppm)Cl], π-π stacking interactions between the phenyl and pyridine rings of adjacent molecules are expected to play a significant role in the crystal packing. These interactions can influence the material's bulk properties. The specific arrangement, whether it be columnar, herringbone, or another motif, can be visualized and analyzed from the crystallographic data. The analysis of these non-covalent interactions is critical for understanding the solid-state properties of these materials.

Electrochemistry (e.g., Cyclic Voltammetry) of Metal Complexes

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of chemical species. For metal complexes of this compound, CV provides valuable information about their oxidation and reduction potentials, which is relevant to their application in areas such as catalysis and optoelectronics.

The electrochemical behavior of the complex [Ir(3m-ppy)₂(dppm)Cl] has been investigated using cyclic voltammetry. The study, conducted in an acetonitrile (B52724) solution with a glassy carbon working electrode, revealed an oxidation peak at approximately 1.2 V. This peak is attributed to the Ir(III)/Ir(IV) redox couple. The potential at which this oxidation occurs is influenced by the electron-donating or electron-withdrawing nature of the ligands coordinated to the iridium center.

The general electrochemical profile of such complexes often shows a quasi-reversible or irreversible oxidation wave corresponding to the metal-centered process. The reversibility of the redox couple provides insight into the stability of the complex in its different oxidation states.

Below is a table summarizing the electrochemical data for the iridium complex.

| Complex | Redox Couple | Potential (V vs. Ag/AgCl) | Solvent/Electrolyte | Reference |

|---|---|---|---|---|

| [Ir(3m-ppy)₂(dppm)Cl] | Ir(III)/Ir(IV) | 1.2 | Acetonitrile / 0.1 M NaClO₄ |

Oxidation Peaks and Redox Potentials (e.g., Ir(III)/Ir(IV))

The electrochemical properties of iridium(III) complexes containing this compound (mppy) as a cyclometalating ligand have been investigated to understand their electronic structure and redox behavior. These studies, typically conducted using cyclic voltammetry, provide valuable insights into the oxidation and reduction processes of the metal center and ligands. A key parameter in these investigations is the redox potential of the Ir(III)/Ir(IV) couple, which is associated with the removal of an electron from the highest occupied molecular orbital (HOMO) of the complex.

Research has focused on various iridium(III) complexes incorporating the this compound ligand, including both dimeric and monomeric species. The dimeric complexes are often of the form [Ir(mppy)2Cl]2, while monomeric complexes are typically synthesized with an ancillary ligand, such as 2,2'-bipyridine (B1663995) (bpy), yielding compounds like [Ir(mppy)2(bpy)]Cl. The electrochemical behavior of these complexes is compared to those with other substituted phenylpyridine ligands to determine the electronic influence of the methyl group.

In a detailed study, the electrochemical characteristics of several methyl-substituted phenylpyridine ortho-metalated iridium(III) complexes were described, including those with this compound. This work involved the synthesis and voltammetric measurement of both the chloro-bridged dimer, [Ir(mppy)2Cl]2, and the monomeric complex, [Ir(mppy)2(bpy)]Cl.

More recent research on a photoactive iridium(III) complex, specifically [Ir(3m-ppy)2(dppm)Cl], where 'dppm' is bis(diphenylphosphino)methane, has provided specific data on its redox potential. The electrochemical analysis of this complex was performed in an acetonitrile solution containing 0.1 M NaClO4 on a glassy carbon working electrode. The study identified a distinct oxidation peak corresponding to the Ir(III)/Ir(IV) transition at 1.2 V. acs.org

The table below summarizes the reported electrochemical data for an iridium complex featuring the this compound ligand.

| Complex | Oxidation Peak (V) | Transition | Experimental Conditions |

| [Ir(3m-ppy)2(dppm)Cl] | 1.2 | Ir(III)/Ir(IV) | Acetonitrile, 0.1 M NaClO4, glassy carbon working electrode |

This data is crucial for the design of new iridium complexes with tailored electronic properties for various applications, such as in photoredox catalysis and organic light-emitting diodes (OLEDs), where the HOMO energy level, which is related to the oxidation potential, plays a critical role in device performance.

Derivatization and Functionalization of 3 Methyl 2 Phenylpyridine

Preparation of Functionalized 3-Methyl-2-phenylpyridine Derivatives

The functionalization of this compound can be effectively achieved through palladium-catalyzed C-H activation, a powerful tool for the direct introduction of substituents onto the aromatic core. One notable example is the ortho-arylation of this compound with diaryliodonium salts.

In a typical reaction, this compound undergoes ortho-phenylation when treated with a hypervalent iodine reagent such as diphenyliodonium (B167342) tetrafluoroborate (B81430) ([Ph₂I]BF₄) in the presence of a palladium(II) acetate (B1210297) catalyst. nih.gov Optimal reaction conditions often involve heating the mixture in acetic acid. nih.gov This method allows for the regioselective formation of a C-C bond at the ortho-position of the phenyl ring, yielding the mono-phenylated product. nih.gov

Kinetic studies of this transformation have revealed that the reaction is first order in the diaryliodonium salt, suggesting that the oxidant is involved in the turnover-limiting step. nih.gov A significant intramolecular kinetic isotope effect (kH/kD of 2.5 ± 0.2) indicates that C-H bond cleavage is a crucial part of the reaction mechanism. nih.gov The proposed mechanism involves the initial formation of a dimeric palladium complex, [Pd(N∼C)(OAc)]₂, where N∼C represents the this compound ligand. nih.gov This dimer is then oxidized by the diaryliodonium salt in the rate-determining step, leading to a high-valent palladium intermediate that subsequently undergoes reductive elimination to afford the arylated product. nih.gov

A Hammett study, examining the effect of substituents on the diaryliodonium salt, showed a positive ρ value of +1.7 ± 0.2, indicating that the reaction is accelerated by electron-withdrawing groups on the oxidant. nih.gov This observation is consistent with a mechanism where the palladium center becomes more electrophilic in the transition state of the oxidation step. nih.gov

Table 1: Key Data for the Pd-Catalyzed Ortho-Arylation of this compound

| Parameter | Value | Reference |

| Catalyst | Pd(OAc)₂ | nih.gov |

| Oxidant | [Mes–I–Ph]BF₄ | nih.gov |

| Solvent | Acetic Acid | nih.gov |

| Kinetic Order in Oxidant | First Order | nih.gov |

| Intramolecular KIE (kH/kD) | 2.5 ± 0.2 | nih.gov |

| Hammett ρ value | +1.7 ± 0.2 | nih.gov |

Synthesis of Metal Complexes with this compound as a Ligand

The nitrogen atom of the pyridine (B92270) ring and the potential for cyclometalation make this compound an excellent ligand for the synthesis of various metal complexes. Iridium(III) and Copper(I) complexes, in particular, have garnered significant attention due to their unique photophysical and structural properties.

Iridium(III) Complexes (e.g., [Ir(3m-ppy)₂(dppm)Cl])

The iridium(III) complex [Ir(3m-ppy)₂(dppm)Cl], where 3m-ppy is the cyclometalated this compound ligand and dppm is bis(diphenylphosphino)methane (B1329430), is synthesized from the dimeric precursor [Ir₂(3m-ppy)₄Cl₂]. nih.gov The reaction involves the cleavage of the chloride bridges in the dimer by the dppm ligand. nih.gov

The resulting complex has been thoroughly characterized by various spectroscopic techniques, including ¹H NMR, FT-IR, and ESI-MS, as well as by elemental analysis. nih.gov Single-crystal X-ray analysis provides definitive structural elucidation, revealing a distorted octahedral geometry around the central Iridium(III) ion. nih.gov The coordination sphere is comprised of two bidentate, cyclometalated 3m-ppy ligands, a monodentate dppm ligand, and a chloride ion. nih.gov

Table 2: Spectroscopic and Structural Data for [Ir(3m-ppy)₂(dppm)Cl]

| Analysis Method | Key Findings | Reference |

| ¹H NMR | Confirms the presence of 3m-ppy and dppm ligands. | nih.gov |

| FT-IR | Shows characteristic vibrational bands of the ligands. | nih.gov |

| ESI-MS | Determines the mass-to-charge ratio of the complex. | nih.gov |

| Single-Crystal X-ray Analysis | Distorted octahedral geometry, monodentate dppm. | nih.gov |

The presence of the methyl group at the 3-position of the pyridine ring in this compound has a notable influence on the photophysical properties of its iridium(III) complexes. This substitution can affect the energy of the excited states and the extent of intermolecular interactions in the solid state.

Generally, the introduction of electron-donating groups, such as a methyl group, onto the phenylpyridine ligand can lead to a red-shift in the emission spectrum of the corresponding iridium(III) complex. This is attributed to the destabilization of the highest occupied molecular orbital (HOMO), which often has significant metal and ligand character, thereby reducing the HOMO-LUMO energy gap.

Copper(I) Iodide Complexes (e.g., [CuI(this compound)₂])

Copper(I) iodide readily forms complexes with pyridine-based ligands, and the stoichiometry of the resulting complex is often influenced by the steric and electronic properties of the ligand. In the case of this compound, a monomeric complex with the formula [CuI(this compound)₂] has been synthesized and structurally characterized.

X-ray crystallographic studies have revealed that this complex possesses a monomeric, tri-coordinated structure. The central copper(I) ion is coordinated to one iodide ion and the nitrogen atoms of two this compound ligands. The geometry around the copper center is best described as a distorted trigonal planar arrangement. This distortion from an ideal trigonal planar geometry is likely due to the steric hindrance imposed by the bulky this compound ligands. The packing of these molecules in the crystal lattice can be influenced by intermolecular stacking interactions between the aromatic rings of the ligands.

Advanced Computational and Theoretical Studies of 3 Methyl 2 Phenylpyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. However, specific studies applying these methods to 3-Methyl-2-phenylpyridine are not readily found in the existing literature.

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. While DFT studies have been conducted on various pyridine (B92270) derivatives, a dedicated analysis of this compound is not available. Such a study would theoretically calculate properties like optimized geometry, electrostatic potential, and vibrational frequencies, providing foundational knowledge of the molecule's reactivity and stability.

HOMO and LUMO Analysis for Electron Density Dispersion

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's ability to donate or accept electrons. An analysis of the HOMO-LUMO energy gap and the spatial distribution of these frontier orbitals for this compound would offer insights into its chemical reactivity and electronic transitions. Research on structurally similar compounds, such as 3-(3-Methylpyridin-2-yl)-5-phenyl-1,2,4-oxadiazole, has utilized these methods, suggesting that a similar approach for this compound would be valuable. researchgate.net However, direct data for this compound is currently absent from the scientific record.

Molecular Modeling and Docking Simulations

Molecular modeling and docking are instrumental in drug discovery for predicting how a ligand might interact with a biological target. The application of these techniques to this compound, particularly in the context of kinase inhibition, has not been specifically reported.

Predicting Binding Affinities to Target Proteins (e.g., Kinases)

Protein kinases are a significant class of drug targets. Molecular docking simulations could predict the binding mode and affinity of this compound to the active sites of various kinases. While docking studies have been performed on a wide array of pyridine-containing molecules as potential kinase inhibitors, there is no published research detailing such simulations for this compound. nih.govmdpi.com Such an investigation would be a critical first step in assessing its potential as a kinase inhibitor.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that relates the chemical structure of a series of compounds to their biological activity. This method is invaluable for optimizing lead compounds and designing new, more potent analogs.

Prioritization of Novel Analogs for Synthesis

A QSAR model for a series of this compound analogs would enable the prediction of their biological activity and guide the synthesis of new compounds with potentially enhanced properties. Although QSAR studies have been successfully applied to other classes of phenylpyridine and pyridine derivatives to explore their therapeutic potential, a specific QSAR model for this compound and its analogs has not been developed. nih.govnih.govchemrevlett.com The creation of such a model would require a dataset of synthesized analogs and their corresponding biological activity data, which is not currently available.

Applications of 3 Methyl 2 Phenylpyridine and Its Derivatives in Advanced Materials and Catalysis

Catalytic Applications in Organic Synthesis

The pyridine (B92270) and phenyl rings of 3-Methyl-2-phenylpyridine provide a bidentate coordination motif that is highly effective in stabilizing transition metal catalysts. This has led to its widespread use as a ligand in a variety of catalytic reactions, particularly those involving C-H bond functionalization.

Palladium-catalyzed C-H functionalization has emerged as a powerful tool in organic synthesis, and 2-phenylpyridine (B120327) derivatives are frequently employed as directing groups to control the regioselectivity of these reactions. The nitrogen atom of the pyridine ring coordinates to the palladium center, bringing it in close proximity to the ortho C-H bonds of the phenyl ring, thereby facilitating their activation. This strategy has been successfully applied to a range of transformations, including arylation, alkenylation, and acetoxylation.

Table 1: Examples of Palladium-Catalyzed C-H Functionalization with Phenylpyridine-type Ligands

| Reaction Type | Catalyst System | Substrate Scope | Key Features |

| Ortho-alkenylation | Palladium(II) | Phenols | High regioselectivity and diastereoselectivity. |

| Ortho-acetoxylation | Palladium(II) | Phenols | Proceeds via a seven-membered cyclopalladated intermediate. |

| Ortho-arylation | Palladium | 2-phenylpyridine | Efficient protocol for C-H arylation. |

In the realm of rhodium-catalyzed reactions, this compound has demonstrated its utility as a ligand in C-H alkylation reactions. When 2-phenylpyridine is reacted with terminal alkenes in the presence of a rhodium(I) complex, a mixture of mono- and di-alkylated products is typically observed. However, the use of this compound as the substrate under the same reaction conditions leads exclusively to the formation of mono-alkylated products. This selectivity is attributed to the steric hindrance imposed by the methyl group on the pyridine ring, which prevents the second alkylation event from occurring at the other ortho position of the phenyl ring.

This steric control is a valuable tool for selectively synthesizing mono-functionalized products, which can be challenging to achieve with unsubstituted 2-phenylpyridine. The ability to fine-tune the reactivity and selectivity of a catalytic system by simple modification of the ligand is a cornerstone of modern catalyst design. A proposed catalytic cycle for such hydroarylation reactions involves the initial C-H activation of the 2-phenylpyridine derivative, followed by insertion of the alkene and subsequent reductive elimination.

Copper-catalyzed C-H functionalization reactions have gained significant attention due to the low cost and low toxicity of copper compared to precious metals like palladium and rhodium. This compound has been successfully employed as a substrate in the copper-catalyzed ortho-acyloxylation of 2-phenylpyridines with carboxylic acids, using oxygen as the oxidant. In this reaction, the steric hindrance provided by the 3-methyl group plays a crucial role in achieving excellent levels of mono-substitution.

The reaction is compatible with a wide array of functional groups on both the 2-phenylpyridine derivative and the carboxylic acid, making it a versatile method for the synthesis of ortho-acyloxylated products. These products are valuable intermediates in the synthesis of more complex molecules. The use of molecular oxygen as the terminal oxidant makes this process environmentally friendly and practical.

Table 2: Copper-Catalyzed ortho-Acyloxylation of this compound

| Carboxylic Acid | Catalyst | Oxidant | Yield of Mono-acyloxylated Product |

| Benzoic Acid | CuBr | O₂ | Good to Excellent |

| Cinnamic Acid | CuBr | O₂ | Moderate to Good |

| Aliphatic Acids | CuBr | O₂ | Moderate to Good |

Methanol (B129727) carbonylation is a large-scale industrial process for the production of acetic acid. The catalytic systems for this reaction are typically based on rhodium or iridium complexes with iodide promoters. The ligand environment around the metal center plays a critical role in the activity and stability of the catalyst. Pyridine and its derivatives are known to coordinate to transition metals and can influence the course of catalytic reactions.

While direct studies on the use of this compound in industrial methanol carbonylation are not widely reported, the principles of ligand design in this field suggest that it could act as a potential ligand. The nitrogen atom of the pyridine ring can coordinate to the rhodium or iridium center, and the electronic and steric properties of the 3-methyl and 2-phenyl substituents could modulate the catalytic performance. The development of new ligands is an active area of research aimed at improving the efficiency and sustainability of the methanol carbonylation process.

Luminescent Materials and Electrophosphorescence

Derivatives of this compound have found significant applications in the field of materials science, particularly in the development of luminescent materials for organic light-emitting diodes (OLEDs). The rigid and planar structure of the 2-phenylpyridine core, combined with its electronic properties, makes it an excellent scaffold for designing highly efficient phosphorescent emitters.

Iridium(III) complexes featuring cyclometalated 2-phenylpyridine-type ligands are among the most successful classes of phosphorescent emitters used in OLEDs. These complexes can exhibit high quantum yields and their emission colors can be tuned across the visible spectrum by modifying the ligand structure. The introduction of a methyl group at the 3-position of the pyridine ring can influence the photophysical properties of the resulting iridium(III) complex.

For example, iridium(III) complexes with substituted phenylpyridine ligands have been synthesized and their thermal, photophysical, and electrochemical properties investigated. These studies show that modifications to the ligand structure can alter the HOMO and LUMO energy levels, as well as the emission wavelengths of the complexes. This tunability is crucial for designing emitters for specific applications, such as in full-color displays and solid-state lighting. The high thermal stability of these complexes is also an important requirement for their practical use in OLED devices.

Table 3: Properties of Iridium(III) Complexes with Phenylpyridine-Type Ligands for OLEDs

| Complex | Maximum Emission Wavelength (nm) | Thermal Decomposition Temperature (°C) | Application |

| (MPBFP)₂Ir(detd) | 537 | 359 | Green Phosphorescent Emitter |

| (MPBFP)₂Ir(tmd) | 544 | 389 | Green Phosphorescent Emitter |

| (MPBFP)₂Ir(acac) | 540 | 410 | Green Phosphorescent Emitter |

Table of Compound Names

| Abbreviation/Name | Full Chemical Name |

| This compound | This compound |

| 2-phenylpyridine | 2-phenylpyridine |

| di-tert-butyl peroxide | di-tert-butyl peroxide |

| (MPBFP)₂Ir(detd) | bis(2-methyl-8-(2-pyridine)benzofuran[2,3-B]pyridine)iridium(III)(3,7-diethyl-4,6-nondiazone) |

| (MPBFP)₂Ir(tmd) | bis(2-methyl-8-(2-pyridine)benzofuran[2,3-B]pyridine)iridium(III)(2,2,6,6-tetramethyl-3,5-heptyldione) |

| (MPBFP)₂Ir(acac) | bis(2-methyl-8-(2-pyridine)benzofuran[2,3-B]pyridine)iridium(III)(acetylacetone) |

| Benzoic Acid | Benzoic Acid |

| Cinnamic Acid | Cinnamic Acid |

| Acetic Acid | Acetic Acid |

| Methanol | Methanol |

| Palladium | Palladium |

| Rhodium | Rhodium |

| Copper | Copper |

| Iridium(III) | Iridium(III) |

Tunable Emission Energy through Ligand Modification